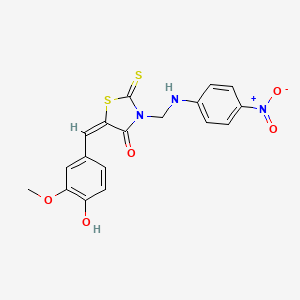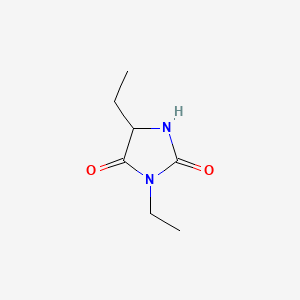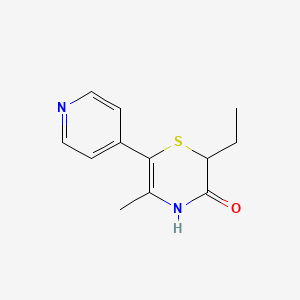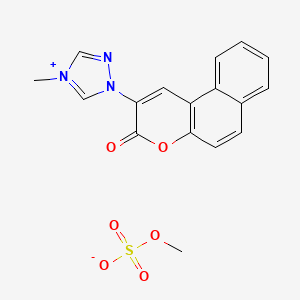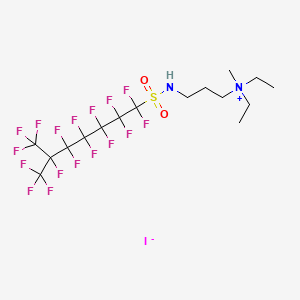
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a heptadecafluoroisooctyl group, which imparts significant hydrophobicity and chemical stability. The sulphonyl group attached to the amino propyl chain further enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide typically involves multiple steps. One common method starts with the preparation of the heptadecafluoroisooctyl sulphonyl chloride, which is then reacted with an appropriate amine to form the sulphonamide intermediate. This intermediate is further reacted with diethyl(3-bromopropyl)methylammonium iodide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various chemical reactions, including:
Oxidation: The sulphonyl group can be oxidized to form sulphone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The heptadecafluoroisooctyl group enhances its ability to penetrate lipid membranes, making it effective in targeting membrane-bound proteins and pathways. The sulphonyl group can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(3-(((perfluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
- Diethyl(3-(((nonafluorobutyl)sulphonyl)amino)propyl)methylammonium iodide
Uniqueness
Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide is unique due to its longer fluorinated chain, which imparts greater hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring robust chemical properties and interactions with hydrophobic environments.
Properties
CAS No. |
93894-72-5 |
|---|---|
Molecular Formula |
C16H20F17IN2O2S |
Molecular Weight |
754.3 g/mol |
IUPAC Name |
diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide |
InChI |
InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GFKVYUIOBFJCSX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


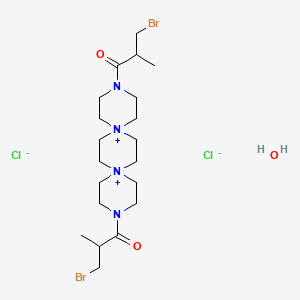
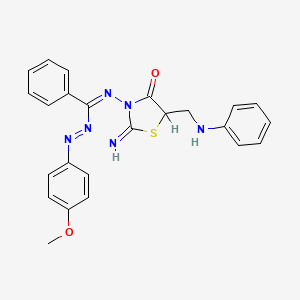
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
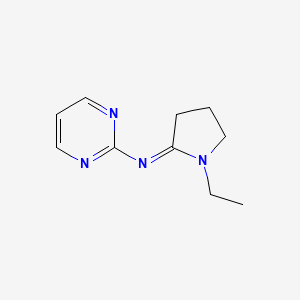

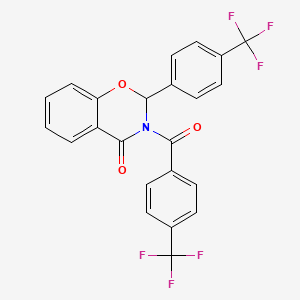
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)

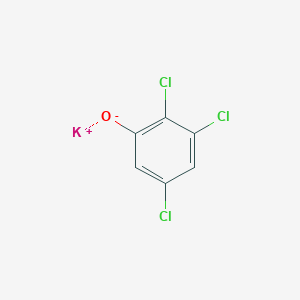
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
